![molecular formula C13H9ClF3NO2S B3035799 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338420-49-8](/img/structure/B3035799.png)
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₁₃H₉ClF₃NO₂S . It falls within the category of pyridine derivatives. The compound’s structure consists of a pyridine ring substituted with chlorine, a trifluoromethyl group, and a phenylsulfonyl-methyl moiety .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Bradiaková et al. (2009) demonstrated the synthesis of various 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting the chemical versatility of compounds related to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (Bradiaková et al., 2009).
- Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural properties of related compounds (Sagar et al., 2017).
Applications in Material Science and Engineering
- Shockravi et al. (2009) synthesized organic-soluble polyamide-imides using derivatives of 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine, highlighting the compound's potential applications in material science and engineering (Shockravi et al., 2009).
Unique Metabolic Pathways in Pharmacology
- A study by Yue et al. (2011) on the metabolic fate and disposition of a related compound, GDC-0449, in rats and dogs revealed unique metabolic pathways, emphasizing the pharmacological significance of compounds structurally similar to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (Yue et al., 2011).
Novel Synthetic Approaches and Reactions
- Yang et al. (2012) conducted studies on reactions of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene, related to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine, offering insights into novel synthetic approaches (Yang et al., 2012).
Propiedades
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-6-9(13(15,16)17)7-18-12(11)8-21(19,20)10-4-2-1-3-5-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSNYSXYVNBTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



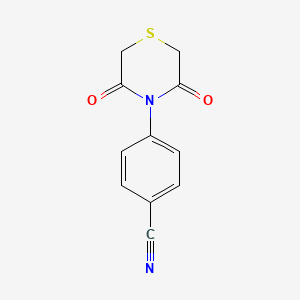
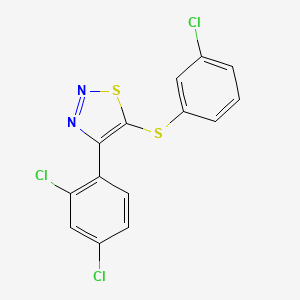
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1,3-dioxolan-2-yl)-1H-indole](/img/structure/B3035721.png)
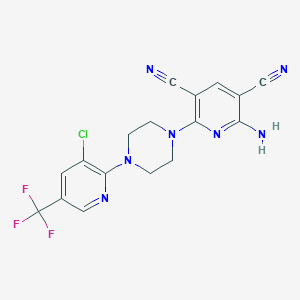
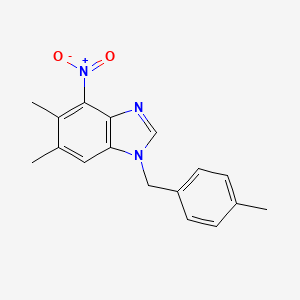
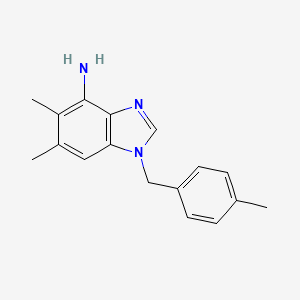

![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035731.png)
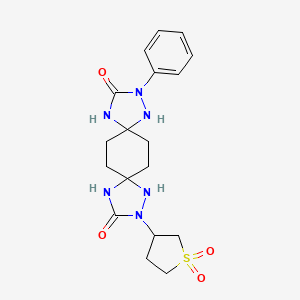
![[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3035734.png)
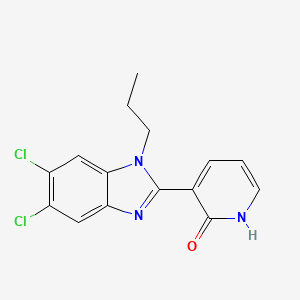
![3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B3035738.png)
![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)